molecular formula C13H10ClFO B8243706 4-Chloro-3'-fluoro[1,1'-biphenyl]-3-methanol

4-Chloro-3'-fluoro[1,1'-biphenyl]-3-methanol

Cat. No.: B8243706
M. Wt: 236.67 g/mol
InChI Key: JJTOBFOGXLDFTN-UHFFFAOYSA-N
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Description

(4-Chloro-3’-fluorobiphenyl-3-yl)methanol is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a chloro and a fluoro substituent on the biphenyl ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3’-fluorobiphenyl-3-yl)methanol typically involves the reaction of 4-chloro-3’-fluorobiphenyl with formaldehyde in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the selective formation of the methanol derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of (4-Chloro-3’-fluorobiphenyl-3-yl)methanol may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods also focus on optimizing the reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3’-fluorobiphenyl-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-chloro-3’-fluorobiphenyl-3-carboxylic acid.

    Reduction: Formation of 4-chloro-3’-fluorobiphenyl-3-ylmethane.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chloro-3’-fluorobiphenyl-3-yl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chloro-3’-fluorobiphenyl-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The presence of the chloro and fluoro substituents can influence the compound’s binding affinity and selectivity. The methanol group can also participate in hydrogen bonding, further affecting the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-3’-fluorobiphenyl-4-yl)methanol
  • (4-Chloro-2’-fluorobiphenyl-3-yl)methanol
  • (4-Bromo-3’-fluorobiphenyl-3-yl)methanol

Uniqueness

(4-Chloro-3’-fluorobiphenyl-3-yl)methanol is unique due to the specific positioning of the chloro and fluoro substituents on the biphenyl ring. This unique arrangement can lead to distinct chemical and biological properties compared to other similar compounds. The presence of both chloro and fluoro groups can enhance the compound’s stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

[2-chloro-5-(3-fluorophenyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO/c14-13-5-4-10(6-11(13)8-16)9-2-1-3-12(15)7-9/h1-7,16H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTOBFOGXLDFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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